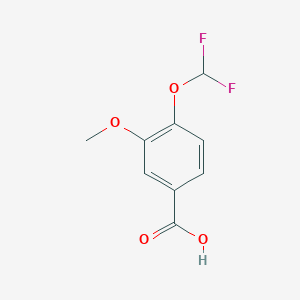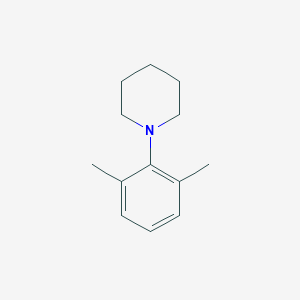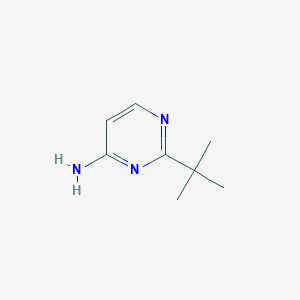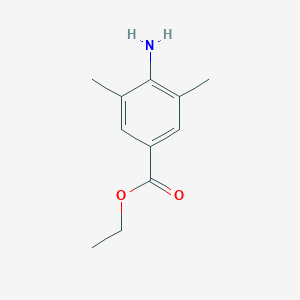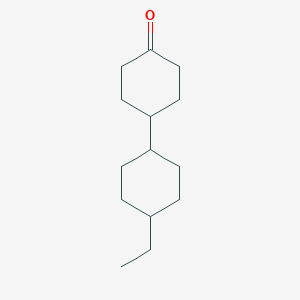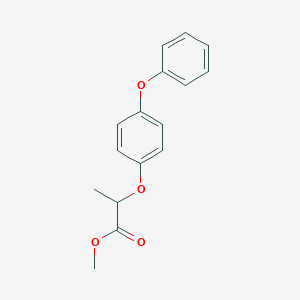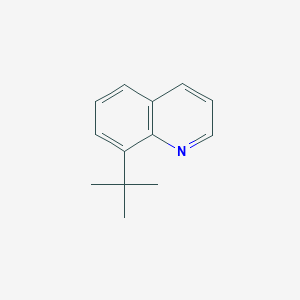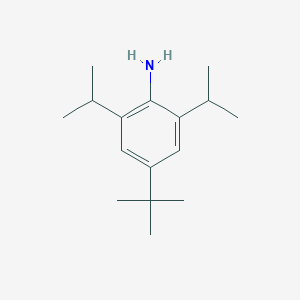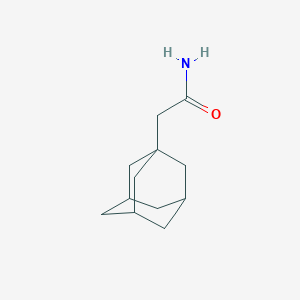
Tricyclo(3.3.1.13,7)decan-1-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo(3.3.1.13,7)decan-1-acetamide, also known as TAC, is a cyclic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it an important tool for studying various physiological processes. In
科学研究应用
Tricyclo(3.3.1.13,7)decan-1-acetamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. One notable use of Tricyclo(3.3.1.13,7)decan-1-acetamide is in the study of the GABA(A) receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor with high affinity, making it a useful tool for investigating the structure and function of this receptor.
作用机制
The mechanism of action of Tricyclo(3.3.1.13,7)decan-1-acetamide is not fully understood, but it is believed to involve interactions with specific amino acid residues in the target protein. Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to bind to the GABA(A) receptor at a site that is distinct from the site of action of benzodiazepines, which are commonly used drugs that also target this receptor. This suggests that Tricyclo(3.3.1.13,7)decan-1-acetamide may have unique effects on the receptor that could be useful for developing new drugs.
生化和生理效应
Tricyclo(3.3.1.13,7)decan-1-acetamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of GABAergic transmission, and inhibition of glutamatergic transmission. These effects are likely due to Tricyclo(3.3.1.13,7)decan-1-acetamide's interactions with the GABA(A) receptor and other proteins in the nervous system. Tricyclo(3.3.1.13,7)decan-1-acetamide has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting that it may have therapeutic potential for treating neurological disorders.
实验室实验的优点和局限性
One advantage of using Tricyclo(3.3.1.13,7)decan-1-acetamide in lab experiments is its high affinity for the GABA(A) receptor, which allows for precise modulation of receptor function. Tricyclo(3.3.1.13,7)decan-1-acetamide is also relatively stable and easy to handle, making it a convenient tool for studying the nervous system. However, one limitation of using Tricyclo(3.3.1.13,7)decan-1-acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on Tricyclo(3.3.1.13,7)decan-1-acetamide and related compounds. One area of interest is the development of new drugs that target the GABA(A) receptor using Tricyclo(3.3.1.13,7)decan-1-acetamide as a starting point. Another area of research is the study of the effects of Tricyclo(3.3.1.13,7)decan-1-acetamide on other proteins in the nervous system, which could provide insight into its broader physiological effects. Additionally, there is potential for the use of Tricyclo(3.3.1.13,7)decan-1-acetamide in imaging and diagnostic applications, as it has been shown to bind to certain proteins that are overexpressed in cancer cells.
属性
CAS 编号 |
19026-73-4 |
|---|---|
产品名称 |
Tricyclo(3.3.1.13,7)decan-1-acetamide |
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC 名称 |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
InChI 键 |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
其他 CAS 编号 |
19026-73-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

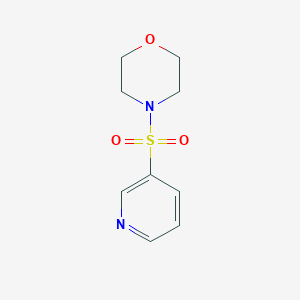
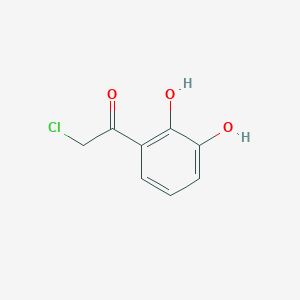
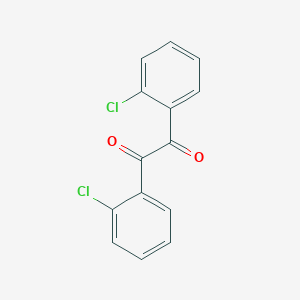
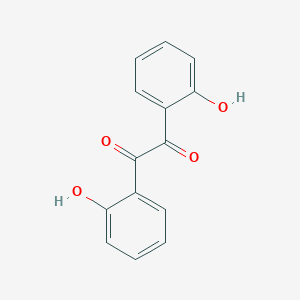
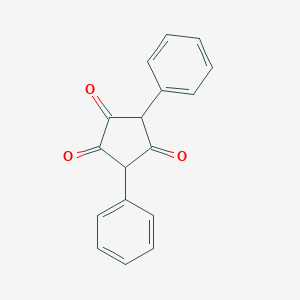
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
